molecular formula C12H12BrN3OS B2625652 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 777879-39-7

4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2625652
CAS No.: 777879-39-7
M. Wt: 326.21
InChI Key: XBGQDDPNLHZYMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromophenol with allyl bromide to form 4-bromophenyl allyl ether. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-Allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGQDDPNLHZYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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